2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol

Catalog No.
S7523986
CAS No.
M.F
C11H17BrN4O
M. Wt
301.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-y...

Product Name

2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol

Molecular Formula

C11H17BrN4O

Molecular Weight

301.18 g/mol

InChI

InChI=1S/C11H17BrN4O/c1-9-8-15(4-5-17)2-3-16(9)11-13-6-10(12)7-14-11/h6-7,9,17H,2-5,8H2,1H3

InChI Key

TWCQQUJNJRILSF-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=NC=C(C=N2)Br)CCO

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=N2)Br)CCO
2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol is a chemical compound that has gained significant attention in scientific research owing to its unique properties and potential implications in various fields of research and industry. This paper aims to provide a comprehensive overview of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H17BrN4O. It is also known as BPP-ethanol and is a derivative of pyrimidine. It was first synthesized by researchers at the Pfizer Pharmaceutical Company in the mid-1990s. Since then, several studies have been conducted on this compound to explore its properties and potential applications in various fields.
2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol is a white or off-white crystalline powder that is slightly soluble in water. Its melting point is 227-229°C, and its boiling point is 530.8°C at 760 mmHg. The compound has a molecular weight of 318.193 g/mol. It has a density of 1.54 g/cm3, and its refractive index is 1.687.
The synthesis of 2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol involves several steps. Initially, 2-bromo-5-chloropyrimidine is reacted with 2,3-dimethylpiperazine to form 2-(4-aminopiperazin-1-yl)-5-bromopyrimidine. The final product is obtained by reacting this intermediate with ethanol. The compound can be characterized using various methods such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy, and mass spectrometry.
2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol can be analyzed using a wide range of analytical methods. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and NMR spectroscopy are commonly used analytical techniques to analyze this compound.
Studies have shown that 2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol has potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and cervix cancer. The compound also exhibits anticonvulsant and anxiolytic effects in animal models.
Studies have shown that 2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol is relatively safe and non-toxic when used in scientific experiments. However, like any chemical compound, it should be handled with caution and proper safety measures should be taken while handling this compound.
2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol has a wide range of potential applications in scientific experiments. It can be used as an antitumor agent, anticonvulsant agent, and anxiolytic agent. The compound can also be used as a reference compound for the development of novel drugs with improved efficacy and safety profiles.
Several studies have been conducted on 2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol, and its potential applications in various fields of research and industry continue to be explored. The compound is currently being investigated for its potential use in the development of novel drugs for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders.
The potential implications of 2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol in various fields of research and industry are vast. The compound can be used as a lead compound for the development of novel drugs in the pharmaceutical industry. In the field of neuroscience, the compound has potential applications as an anticonvulsant and anxiolytic agent. In the field of biotechnology, the compound can be used for the treatment of various cancers.
One of the limitations of 2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol is that its efficacy and safety profiles are not completely understood. More studies are needed to elucidate the mechanism of action of this compound and to determine its potential side effects. Future directions of research include the development of novel derivatives of this compound with improved efficacy and safety profiles. Another direction of research includes the application of this compound in the field of regenerative medicine.
In conclusion, 2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol is a chemical compound with unique properties and significant potential applications in various fields of research and industry. Its synthesis, characterization, and potential applications have been explored extensively, and its safety and toxicity profiles have been established. However, more studies are needed to fully understand its mechanism of action, potential side effects, and applications in various fields.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

300.05857 g/mol

Monoisotopic Mass

300.05857 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types